3-fluoro-4-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide
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Overview
Description
3-fluoro-4-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the sulfonation of a suitable aromatic precursor, followed by the introduction of the fluoro and methoxy groups through electrophilic aromatic substitution reactions. The final step involves the formation of the sulfonamide linkage by reacting the intermediate with an appropriate amine under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the sulfonamide group can produce primary or secondary amines.
Scientific Research Applications
3-fluoro-4-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Due to its structural similarity to other sulfonamide antibiotics, it may be explored for antimicrobial properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This interaction can disrupt essential biochemical pathways, resulting in antimicrobial or other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide: Lacks the fluoro group, which may affect its reactivity and biological activity.
3-fluoro-4-methoxybenzenesulfonamide: Lacks the extended alkyl chain, which may influence its solubility and interaction with biological targets.
Uniqueness
The presence of both fluoro and methoxy groups, along with the sulfonamide linkage, makes 3-fluoro-4-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide unique. These functional groups contribute to its distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO4S/c1-12-6-4-5-7-14(12)17(23-3)11-19-24(20,21)13-8-9-16(22-2)15(18)10-13/h4-10,17,19H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZIQEAIQCGATE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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